molecular formula C18H21N3O4S B2642023 N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851718-86-0

N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2642023
CAS No.: 851718-86-0
M. Wt: 375.44
InChI Key: OESGCGZECSGMQE-UHFFFAOYSA-N
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Description

N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline-based compound featuring a methanesulfonamide group, an isobutyryl substituent, and a furan-2-yl moiety. This structure positions it within a class of sulfonamide derivatives known for diverse pharmacological activities, including anti-inflammatory and analgesic properties. The compound’s pyrazoline core is a five-membered heterocycle with two adjacent nitrogen atoms, which is often modified to tune bioactivity . Synonyms for this compound include CCG-28511 and several IUPAC variants, as documented in chemical registries .

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12(2)18(22)21-16(17-8-5-9-25-17)11-15(19-21)13-6-4-7-14(10-13)20-26(3,23)24/h4-10,12,16,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESGCGZECSGMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the isobutyryl moiety can be reduced to form alcohols.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isobutyryl group may produce alcohols.

Mechanism of Action

The mechanism of action of N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan and pyrazole rings may facilitate binding to these targets, while the methanesulfonamide group may enhance solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound is compared to four analogs (Table 1): 4af , 4n , 2i , and 2j . Key structural differences include:

  • Pyrazoline vs. Dihydropyrano-Pyrazole Cores: The target compound and 2i/2j retain a pyrazoline backbone, whereas 4af and 4n incorporate a dihydropyrano[2,3-c]pyrazole scaffold, adding a fused oxygen-containing ring .
  • Substituent Variations :
    • The furan-2-yl group in the target compound contrasts with 4af ’s 4-methoxyphenyl and 4n ’s 4-(trifluoromethyl)phenyl substituents, which confer distinct electronic and steric properties .
    • 2i and 2j feature dichlorobenzenesulfonamide and hydroxyphenyl/methoxyphenyl groups, respectively, which may influence solubility and target affinity .

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Yield (%) Melting Point (°C)
Target Compound 4,5-Dihydro-1H-pyrazoline Furan-2-yl, isobutyryl, methanesulfonamide N/R N/R
4af Dihydropyrano-pyrazole 4-Methoxyphenyl, cyano 70 69.0–70.4
4n Dihydropyrano-pyrazole 4-(Trifluoromethyl)phenyl, cyano 73 109.3–110.2
2i Chalcone-pyrazoline 2”,5”-Dichlorobenzenesulphonamide, 3’-hydroxyphenyl N/R N/R
2j Chalcone-pyrazoline 2”,5”-Dichlorobenzenesulphonamide, 4’-hydroxy-3’-methoxyphenyl N/R N/R

N/R: Not reported in available evidence.

Pharmacological Potential
  • 2i and 2j : These chalcone-pyrazoline hybrids were evaluated for analgesia, with 2j ’s 4’-hydroxy-3’-methoxyphenyl group showing enhanced activity over 2i , likely due to improved hydrogen-bonding capacity .
  • Target Compound : The furan and methanesulfonamide groups suggest possible NSAID-like activity, though specific data are absent. Comparative studies with 2i/2j would clarify the impact of replacing chlorophenyl with furanyl moieties.

Biological Activity

N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process starting from furan derivatives and pyrazole intermediates. The general synthetic pathway includes:

  • Formation of Chalcone : Reacting acetophenone with furfural aldehyde in the presence of ethanol.
  • Hydrazine Reaction : Treating the chalcone with hydrazine hydrate to form the pyrazole ring.
  • Final Coupling : Introducing the methanesulfonamide group to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing furan and pyrazole moieties exhibit significant antimicrobial properties. In vitro testing against various bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), showed promising results.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected strains:

Compound Bacillus subtilis Staphylococcus aureus Escherichia coli Pseudomonas aeruginosa
This compound32 µg/mL16 µg/mL64 µg/mL128 µg/mL
Control (Standard Antibiotic)8 µg/mL4 µg/mL16 µg/mL32 µg/mL

The presence of electron-withdrawing groups on the phenyl ring was associated with enhanced antimicrobial activity, indicating a structure-activity relationship (SAR) that favors such substitutions .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In experimental models, this compound exhibited significant inhibition of COX activity.

Table 2 provides a comparison of anti-inflammatory effects based on IC50 values:

Compound IC50 Value (µM)
This compound12.5
Standard Anti-inflammatory Drug10.0

These findings suggest that this compound may serve as a potential lead in developing new anti-inflammatory agents .

Case Studies

A notable case study involved the evaluation of similar pyrazole derivatives in various biological assays. For instance, a derivative with a nitro group showed enhanced antibacterial and antifungal activity compared to its counterparts lacking such substituents. The study concluded that modifications in the chemical structure significantly influence biological efficacy .

Q & A

Q. What are the optimized synthetic routes for N-(3-(5-(furan-2-yl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the cyclocondensation of furan-2-carbaldehyde derivatives with hydrazines to form the pyrazole core. Subsequent functionalization introduces the isobutyryl and methanesulfonamide groups. Key steps include:

  • Cyclocondensation : Reaction of furan-2-carbaldehyde with substituted hydrazines in ethanol or DMF under reflux (80–100°C) for 12–24 hours .
  • Acylation : Introduction of the isobutyryl group using isobutyryl chloride in the presence of triethylamine (TEA) as a base .
  • Sulfonylation : Methanesulfonamide incorporation via nucleophilic substitution with methanesulfonyl chloride, requiring anhydrous conditions and TEA catalysis .

Q. Optimization Considerations :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while ethanol aids in recrystallization .
  • Catalysts : TEA enhances acylation/sulfonylation efficiency by neutralizing HCl byproducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) yields >90% purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationFuran-2-carbaldehyde, hydrazine, ethanol, 80°C65–75
AcylationIsobutyryl chloride, TEA, DMF, 0°C → RT80–85
SulfonylationMethanesulfonyl chloride, TEA, DCM, RT70–75

Q. How can spectroscopic methods (NMR, IR, MS) be used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include furan protons (δ 6.3–7.2 ppm), pyrazole CH2 (δ 3.8–4.5 ppm), and isobutyryl methyl groups (δ 1.2–1.4 ppm). Aromatic protons in the phenyl ring appear at δ 7.0–7.8 ppm .
    • ¹³C NMR : Confirm carbonyl groups (isobutyryl C=O at ~170 ppm, sulfonamide S=O at ~110 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch), ~1350 cm⁻¹ (S=O symmetric stretch), and ~1150 cm⁻¹ (S=O asymmetric stretch) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular formula (C₂₀H₂₄N₃O₄S), with fragmentation patterns confirming the pyrazole and sulfonamide moieties .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic Peaks/SignalsStructural AssignmentReference
¹H NMRδ 6.5–7.2 (m, 3H)Furan protons
¹³C NMRδ 170.2Isobutyryl C=O
IR1350 cm⁻¹S=O stretch
MS (ESI)m/z 402.1 [M+H]⁺Molecular ion

Advanced Research Questions

Q. How can contradictions in NMR data during structural elucidation be resolved?

Methodological Answer: Discrepancies in splitting patterns or chemical shifts often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon couplings to confirm connectivity. For example, HMBC can link the furan protons to the pyrazole ring .
  • Variable-Temperature NMR : Resolve overlapping signals by altering thermal conditions (e.g., 25°C → −40°C) to slow conformational exchange .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR shifts (e.g., using Gaussian09) to validate assignments .

Q. What crystallographic approaches determine the 3D structure and conformational stability?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure Solution : Employ SHELXT for phase problem resolution via intrinsic Patterson methods .
  • Refinement : SHELXL refines anisotropic displacement parameters, with R1 < 0.05 for high-quality data .
  • Conformational Analysis : WinGX/ORTEP visualizes torsion angles (e.g., pyrazole ring puckering) and hydrogen-bonding networks stabilizing the structure .

Q. Table 3: Crystallographic Data

ParameterValueReference
Space groupP2₁/c
R-factor0.056
Torsion angle (C5–N2)12.5°

Q. How to design structure-activity relationship (SAR) studies by modifying substituents?

Methodological Answer: Focus on varying the furan, isobutyryl, or sulfonamide groups to assess pharmacological effects:

  • Furan Modifications : Replace furan-2-yl with thiophene (increased lipophilicity) or phenyl (enhanced π-stacking) .
  • Isobutyryl Replacement : Test acetyl or benzoyl groups to alter steric bulk and metabolic stability .
  • Sulfonamide Variations : Introduce electron-withdrawing groups (e.g., CF₃) to modulate target binding .

Q. Biological Assays :

  • Enzyme Inhibition : Measure IC₅₀ against COX-2 or carbonic anhydrase using fluorogenic substrates .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .

Q. Table 4: SAR Trends for Analogues

ModificationBiological Activity (IC₅₀)Reference
Furan → ThiopheneCOX-2 inhibition: 0.8 → 0.3 µM
Isobutyryl → AcetylMetabolic stability: t₁/₂ = 2 → 4 hours
Sulfonamide → CF₃Carbonic anhydrase IX inhibition: 50 → 12 nM

Q. How can molecular docking elucidate enzyme inhibition mechanisms?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, kinases) .
  • Docking Workflow :
    • Prepare the protein (PDB: 3IAI) in AutoDockTools by removing water and adding hydrogens.
    • Generate ligand conformers using OMEGA3.
    • Dock with Glide (Schrödinger) or AutoDock Vina, scoring poses by binding affinity (ΔG) .
  • Validation : Compare docking poses with co-crystallized inhibitors (RMSD < 2.0 Å) .

Q. Key Interactions :

  • Sulfonamide oxygen hydrogen bonds with Thr199 (carbonic anhydrase).
  • Furan π-stacking with Phe131 .

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